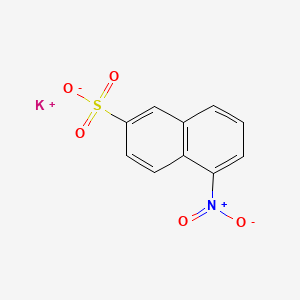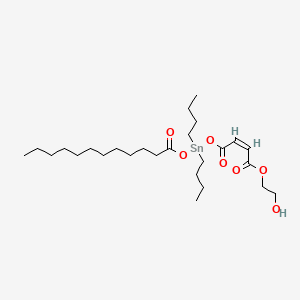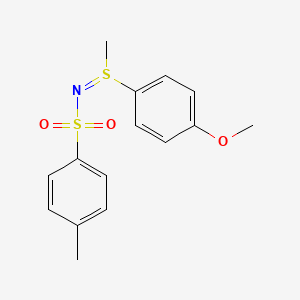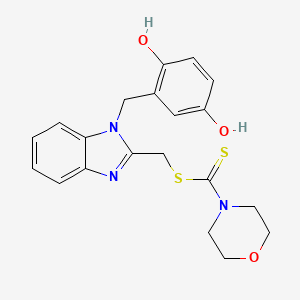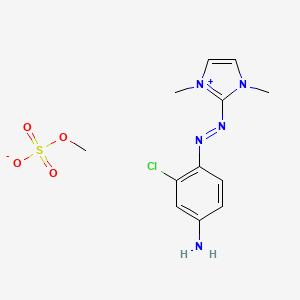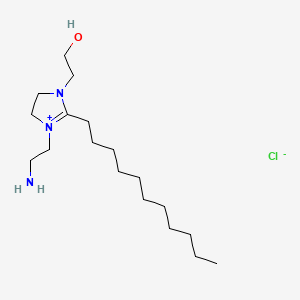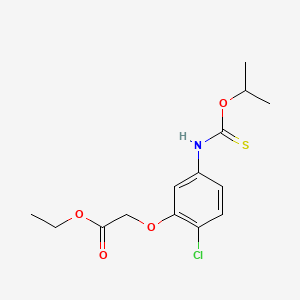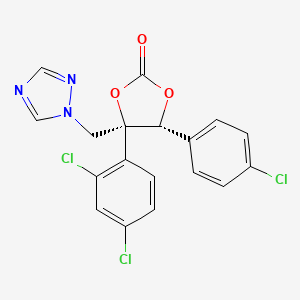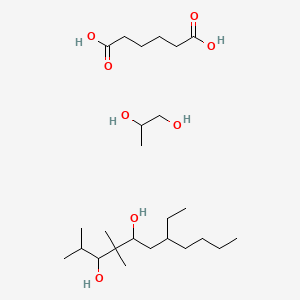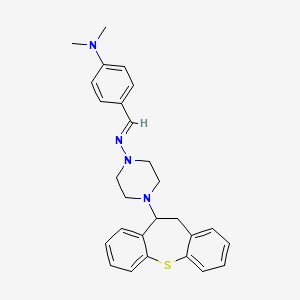
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazine moiety and the dimethylaminophenyl group. Common reagents and conditions include:
Reagents: Dibenzothiepin, piperazine, dimethylaminobenzaldehyde
Conditions: Catalysts such as acids or bases, solvents like ethanol or dichloromethane, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazinamine derivatives: Compounds with similar piperazine structures but different substituents.
Dibenzo(b,f)thiepin derivatives: Compounds with variations in the dibenzo(b,f)thiepin core structure.
Dimethylaminophenyl derivatives: Compounds with different functional groups attached to the dimethylaminophenyl moiety.
Uniqueness
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
86758-95-4 |
|---|---|
Formule moléculaire |
C27H30N4S |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
4-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H30N4S/c1-29(2)23-13-11-21(12-14-23)20-28-31-17-15-30(16-18-31)25-19-22-7-3-5-9-26(22)32-27-10-6-4-8-24(25)27/h3-14,20,25H,15-19H2,1-2H3/b28-20+ |
Clé InChI |
BFXFWBVVOHPTLH-VFCFBJKWSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
